N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide
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Description
N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
One area of research focuses on the synthesis of related compounds through innovative methods. For instance, one study describes a one-pot synthesis approach for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting efficient routes to produce structurally similar compounds (Rozentsveig et al., 2013). Additionally, a method for the regioselective synthesis of 3,3'-Bisimidazopyridinylmethanes via intermolecular oxidative C(sp(2))-H bond activation demonstrates the versatility of these compounds in constructing complex molecules (Patel et al., 2016).
Medicinal Chemistry Applications
Research in medicinal chemistry has led to the development of novel compounds with potential therapeutic applications. For example, the synthesis of chronic renal disease agents using regioselective chlorination techniques showcases the relevance of these compounds in designing new medications (Ikemoto et al., 2000).
Material Science and Chemistry
In material science, the study of imidazolium salts, such as 1-ethyl-3-methylimidazolium methanesulfonate, has proven significant for applications like solvent extraction and ionic liquid-based technologies. These studies offer insights into the physical properties and potential industrial applications of these compounds (Arce et al., 2006).
Coordination Chemistry
Explorations into the coordination chemistry of N-substituted methanesulfonamides highlight their utility as ligands for metal coordination, which is pivotal for developing catalytic systems and understanding metal-ligand interactions (Jacobs et al., 2013).
Properties
IUPAC Name |
N-ethyl-1-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-2-20(12-16-11-19-17-8-3-4-9-21(16)17)24(22,23)13-14-6-5-7-15(18)10-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDOIPVSYVHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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